3-(2-Oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[2-oxo-2-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c18-12(8-17-5-6-20-13(17)19)16-4-2-10(7-16)21-11-1-3-14-9-15-11/h1,3,9-10H,2,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHAQXGLGKARFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)CN3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in the given compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring. These properties can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy used by medicinal chemists to modify physicochemical parameters and obtain the best adme/tox results for drug candidates.
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 3-(2-Oxo-2-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : Tools like SHELX and ORTEP-3 are pivotal for resolving the compound’s 3D conformation, particularly the stereochemistry of the pyrrolidine and pyrimidine groups .
- Biological Potential: While direct data are absent, the compound’s hybrid structure merges features of antimicrobial oxazolidinones and signaling modulators (as seen in compounds). This duality warrants further investigation into dual-target activity.
Data Tables
Table 1: Functional Group Comparison
| Group | Target Compound | Linezolid | Compound 1 () |
|---|---|---|---|
| Oxazolidinone | Yes | Yes | No |
| Pyrimidine | Yes | No | No |
| Quinoline | No | No | Yes |
| Pyrrolidine | Yes | No | Yes |
Table 2: Molecular Weight and Bioactivity
| Compound | Molecular Weight | Inferred Bioactivity |
|---|---|---|
| Target Compound | ~380–400 | Antimicrobial, structural novelty |
| Linezolid | 337.35 | Antibiotic (23S rRNA binder) |
| Compound 1 () | 384.47 | Immunomodulation |
Q & A
What synthetic strategies are optimal for constructing the oxazolidinone-pyrrolidine-pyrimidine scaffold?
Basic Research Focus:
The synthesis involves multi-step reactions, including cyclization and coupling. Key steps:
- Oxazolidinone Formation: Use carbamate intermediates cyclized under acidic conditions (e.g., HCl in THF) to form the oxazolidin-2-one ring .
- Pyrrolidine Functionalization: Introduce the pyrimidin-4-yloxy group via nucleophilic substitution, using pyrimidin-4-ol and a pyrrolidine derivative in DMF with K₂CO₃ as a base .
- Coupling Reactions: Link the pyrrolidine and oxazolidinone moieties via a keto-ethyl spacer using EDCI/HOBt-mediated amidation .
Critical Considerations: Optimize solvent polarity (e.g., DMSO for polar intermediates) and catalyst selection (Lewis acids like ZnCl₂ for regioselectivity) .
How can structural contradictions in NMR and X-ray crystallography data be resolved?
Advanced Research Focus:
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects.
- Methodology:
- Perform variable-temperature NMR to assess dynamic behavior of the pyrrolidine ring .
- Compare DFT-calculated (B3LYP/6-31G*) conformers with X-ray structures to identify dominant conformations .
- Use NOESY/ROESY to detect through-space interactions in solution, clarifying substituent orientations .
Example: A related oxazolidinone derivative showed a 15° deviation in dihedral angles between X-ray and DFT models due to crystal lattice constraints .
What methodologies are recommended for assessing in vitro biological activity?
Basic Research Focus:
Prioritize target-specific assays based on structural analogs:
- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus), as thiazolidinone-pyrimidine hybrids show MIC values ≤8 µg/mL .
- Kinase Inhibition: Screen against CDK2 or EGFR kinases via fluorescence polarization, given pyrimidine’s role in ATP-binding pocket interactions .
- Cytotoxicity: Employ MTT assays on HEK293 and HepG2 cell lines, comparing IC₅₀ values with structurally similar compounds (e.g., IC₅₀ = 12 µM for a pyrido-pyrimidine derivative) .
How can structure-activity relationships (SAR) guide derivative design?
Advanced Research Focus:
Key structural determinants for bioactivity:
- Oxazolidinone Ring: Replace the 2-oxo group with thioxo to enhance bacterial membrane penetration (e.g., 2-thioxo analogs show 4-fold lower MIC) .
- Pyrimidin-4-yloxy Group: Substitute with electron-withdrawing groups (e.g., -CF₃) to improve kinase binding affinity .
- Pyrrolidine Flexibility: Introduce sp³-hybridized substituents (e.g., 3-methylpyrrolidine) to balance conformational rigidity and target engagement .
Data-Driven Example: A benzodioxole-containing analog exhibited 90% inhibition of TNF-α at 10 µM, linked to its electron-rich aryl group .
What purification challenges arise during synthesis, and how are they addressed?
Basic Research Focus:
Common issues include polar byproducts and enantiomeric impurities.
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification. For intermediates, silica gel chromatography with ethyl acetate/hexane (3:7) .
- Chiral Resolution: Employ chiral stationary phases (e.g., Chiralpak AD-H) if stereocenters are present, as seen in oxazolidinone auxiliaries .
Yield Optimization: Adjust reaction time (e.g., 48 hr for cyclization steps) and catalyst loading (10 mol% ZnCl₂) to minimize side products .
How do solvent and catalyst choices impact reaction efficiency?
Advanced Research Focus:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrimidin-4-ol in substitution reactions but may promote hydrolysis. Add molecular sieves to mitigate .
- Catalyst Selection: Lewis acids (e.g., Sc(OTf)₃) improve yields in oxazolidinone cyclization by stabilizing transition states. For example, Sc(OTf)₃ increased yield from 45% to 78% in a related synthesis .
Contradiction Note: While DMF accelerates reactions, it complicates purification. Switching to acetonitrile with TBAB as a phase-transfer catalyst balances speed and ease of isolation .
What analytical techniques validate purity and stability?
Basic Research Focus:
- HPLC-MS: Use a C18 column (0.1% TFA in water/acetonitrile) to detect impurities ≤0.1%. MS/MS fragmentation confirms molecular integrity .
- Thermogravimetric Analysis (TGA): Assess decomposition points (e.g., >200°C indicates suitability for high-temperature applications) .
- Forced Degradation: Expose to 40°C/75% RH for 4 weeks; monitor hydrolytic stability of the oxazolidinone ring via ¹H NMR .
How can computational modeling predict metabolic pathways?
Advanced Research Focus:
- CYP450 Metabolism: Use Schrödinger’s SiteMap to identify vulnerable sites (e.g., pyrrolidine N-oxide formation via CYP3A4) .
- Metabolite Prediction: Run MD simulations (AMBER) to assess glucuronidation potential of the pyrimidin-4-yloxy group .
Case Study: A thiazolidinone analog showed 80% hepatic extraction in vitro, predicted by its high logP (3.2) and CYP2D6 affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
